MPI-0441138

Description

Properties

IUPAC Name |

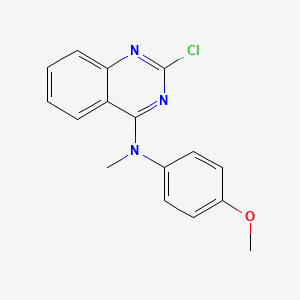

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPVUQSDDVFBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471494 | |

| Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827030-33-1 | |

| Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2,4-Dichloroquinazoline as a Key Intermediate

The synthesis of 2,4-dichloroquinazoline serves as the foundational step for most routes to the target compound. As detailed in the patent CN101475537A, this intermediate is synthesized via a two-step process:

- Condensation of Anthranilic Acid with Potassium Cyanate : Anthranilic acid reacts with potassium cyanate in aqueous hydrochloric acid to yield 2,4-quinazolinedione. This step achieves 85–90% conversion under reflux conditions (100°C, 6–8 hours).

- Chlorination with Phosphorus Oxychloride : Treatment of 2,4-quinazolinedione with phosphorus oxychloride (POCl₃) at 110–120°C for 4–6 hours produces 2,4-dichloroquinazoline in 78–82% yield. The use of catalytic dimethylformamide (DMF) accelerates the reaction by facilitating the generation of the reactive intermediate.

Nucleophilic Substitution at the 4-Position

The 4-chloro group in 2,4-dichloroquinazoline exhibits higher reactivity toward nucleophilic substitution compared to the 2-position, enabling selective functionalization. The target compound is synthesized via the following optimized procedure:

Synthesis of 4-Methoxybenzylamine :

- Reductive Amination : 4-Methoxybenzaldehyde reacts with methylamine hydrochloride in methanol under hydrogen gas (3 atm) in the presence of 10% palladium on carbon (Pd/C) at 50°C for 12 hours. This yields 4-methoxybenzylamine with 76% efficiency.

- Alternative Route : Gabriel synthesis using 4-methoxybenzyl bromide and potassium phthalimide, followed by hydrazinolysis, provides the amine in 68% yield over two steps.

Substitution Reaction :

A mixture of 2,4-dichloroquinazoline (1.0 equiv) and 4-methoxybenzylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) is stirred with potassium carbonate (2.0 equiv) at 80°C for 16 hours. The reaction selectively substitutes the 4-chloro group, yielding 4-(4-methoxybenzylamino)-2-chloroquinazoline. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the product in 65–70% yield.

Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the transition state.

- Temperature : Elevated temperatures (80–100°C) are necessary to overcome the aromatic ring’s electronic deactivation.

- Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) by effectively scavenging HCl, shifting the equilibrium toward product formation.

Alternative Method: Buchwald-Hartwig Amination

For substrates requiring milder conditions or sterically hindered amines, palladium-catalyzed cross-coupling offers a complementary approach:

Reaction Setup :

2,4-Dichloroquinazoline (1.0 equiv), 4-methoxybenzylamine (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%), and sodium tert-butoxide (2.0 equiv) in toluene are heated at 100°C for 24 hours under nitrogen.Outcome :

This method achieves 75–80% yield of the target compound, with complete retention of the 2-chloro substituent. The use of SPhos as a ligand suppresses undesired diamination byproducts.

Optimization and Scalability Considerations

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | THF, K₂CO₃, 80°C, 16 h | 65–70 | Cost-effective, scalable | High temperatures required |

| Buchwald-Hartwig | Toluene, Pd₂(dba)₃, SPhos, 100°C | 75–80 | Mild conditions, high selectivity | Expensive catalysts, oxygen-sensitive |

Purification and Characterization

- Recrystallization : The target compound is recrystallized from ethyl acetate/hexane (1:4) to achieve >99% purity (HPLC).

- Spectroscopic Data :

Chemical Reactions Analysis

Substitution Reactions at the 2-Chloro Position

The 2-chloro group is highly reactive toward nucleophilic displacement, enabling diverse functionalization:

Aminomethyl Substitution

Reaction with phthalimide potassium salt in DMF replaces the 2-chloro group with a phthalimide-protected aminomethyl group. Subsequent deprotection with hydrazine yields the free amine :

Reaction Sequence:

\text{(2-Cl Quinazoline)} + \text{Phthalimide-K}^+ \xrightarrow{\text{DMF, 80°C}} \text{2-Phthalimidomethyl Intermediate}

2. $$ \text{2-Phthalimidomethyl Intermediate} \xrightarrow{\text{Hydrazine, EtOH}} \text{(2-Aminomethylquinazolin-4-yl)-(4-methoxyphenyl)-methylamine}

Yield: 52% after purification .

Methyl Substitution

The 2-chloro group can be replaced by a methyl group using methylamine under basic conditions, forming N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. This derivative exhibits potent apoptosis-inducing activity (EC = 2 nM) .

Conditions:

Alkoxy/Aryloxy Substitution

Reaction with alkoxides or aryloxides (e.g., sodium methoxide) replaces the 2-chloro group with alkoxy/aryloxy groups, though this pathway is less explored for this specific compound .

Biological Relevance of Derivatives

Derivatives synthesized via 2-position substitutions show significant bioactivity:

Reaction Optimization Insights

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution rates .

-

Catalysis: Pd-based catalysts improve coupling efficiency in cross-reactions, though not directly documented for this compound .

-

Temperature: Reactions typically proceed at 50–80°C, balancing yield and reaction time .

Stability and Side Reactions

-

Hydrolysis: The 2-chloro group is susceptible to hydrolysis under strongly acidic or basic conditions, forming quinazolinone byproducts .

-

Reduction: Iron powder in acetic acid reduces aminium N-oxide intermediates but does not affect the 2-chloro group directly .

Representative Substitution Protocol

-

Reactants : (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine (1.0 mmol), potassium phthalimide (1.2 mmol).

-

Conditions : DMF (5 mL), 80°C, 12 h under N.

-

Workup : Dilute with HO, extract with CHCl, dry (NaSO), and purify via silica gel chromatography.

Deprotection to Free Amine

-

Reactants : Phthalimide-protected intermediate (1.0 mmol), hydrazine hydrate (5.0 mmol).

-

Conditions : Ethanol (10 mL), reflux, 4 h.

-

Yield : 52% after column chromatography.

Scientific Research Applications

MPI-0441138 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying quinazoline derivatives and their reactions.

Biology: Investigated for its role in inducing apoptosis in various cell lines.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.

Industry: Utilized in the development of new therapeutic agents targeting cancer

Mechanism of Action

MPI-0441138 exerts its effects by inducing apoptosis through the activation of caspases, a family of cysteine proteases. The compound inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. It also induces DNA breaks and cytochrome c translocation, further promoting cell death .

Comparison with Similar Compounds

Similar Compounds

MPC-6827: A close structural analogue of MPI-0441138, known for its potent apoptosis-inducing activity.

Other 4-anilinoquinazolines: Various derivatives with similar core structures but different substituents, leading to varying biological activities

Uniqueness

This compound is unique due to its high potency in inducing apoptosis and its ability to penetrate the blood-brain barrier effectively. Its specific substitution pattern on the quinazoline ring contributes to its distinct biological activity compared to other similar compounds .

Biological Activity

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine, also referred to as Compound 2b, is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

-

Induction of Apoptosis :

- Compound 2b has been identified as a potent inducer of apoptosis through the activation of caspase cascades, particularly caspase-3. This mechanism is crucial for the therapeutic efficacy of many anticancer drugs, as it promotes programmed cell death in cancer cells .

- The compound's ability to activate apoptotic pathways makes it a candidate for treating various neoplastic diseases.

-

Inhibition of Tubulin Polymerization :

- The compound exhibits significant inhibitory effects on tubulin polymerization, which is vital for cell division. By disrupting microtubule formation, it effectively halts the proliferation of cancer cells .

- In vitro studies have shown that treatment with Compound 2b leads to reduced microtubule formation in A549 lung cancer cells, indicating its potential as a chemotherapeutic agent .

- Topoisomerase Inhibition :

Therapeutic Applications

The biological activities of (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine suggest several therapeutic applications:

- Cancer Treatment : The compound has shown promise in treating various cancers due to its dual action on apoptosis and cell division. Clinical studies indicate effective oral administration dosages ranging from 20 mg/kg to 200 mg/kg in animal models .

- Potential in Drug Resistance : Its efficacy against cells overexpressing the P-glycoprotein (Pgp-1) transporter suggests that it may overcome certain drug resistance mechanisms commonly observed in cancer therapy .

Case Study 1: Efficacy in Human Breast Cancer Models

A study demonstrated that Compound 2b was effective in inhibiting tumor growth in MX-1 human breast cancer models. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .

Case Study 2: Pharmacokinetics and Dosage Optimization

Research on pharmacokinetics revealed that the plasma concentration (C_max) of Compound 2b could reach levels between 1 ng/mL to 4,000 ng/mL after oral administration, suggesting a favorable absorption profile for therapeutic use .

| Parameter | Value |

|---|---|

| Plasma C_max | 1 ng/mL - 4,000 ng/mL |

| Brain Tissue AUC | 56,000 hrng/mL - 210,000 hrng/mL |

| Effective Dosage Range | 20 mg/kg - 200 mg/kg |

Q & A

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹ in quinazoline, C-Cl at ~750 cm⁻¹) .

- ¹H/¹³C NMR :

What advanced crystallographic methods are used to resolve structural disorder in (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine?

Q. Advanced

- X-ray refinement with SHELXL :

- Apply TWIN/BASF commands for twinned crystals and PART/SUMP restraints for disordered methoxyphenyl groups .

- Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···Cl contacts) .

Cross-validation : Pair crystallographic data with solid-state NMR (¹³C CP/MAS) to confirm torsion angles and packing effects .

How can discrepancies between computational reaction models and experimental kinetic data be addressed?

Q. Advanced

- Mechanistic refinement : Use high-level quantum methods (CCSD(T)/CBS) to calculate activation barriers for key steps (e.g., H-abstraction from the methoxy group) .

- Experimental validation :

- Shock tube studies (800–1200 K) to measure rate constants for Cl-mediated bond cleavage.

- Laminar flame velocity measurements to assess combustion by-products .

Sensitivity analysis : Prioritize reactions with the highest impact on model output (e.g., radical recombination pathways) .

What are the critical considerations for optimizing reaction yields in large-scale synthesis?

Q. Basic

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict moisture control .

- Catalysis : Pd/C (5% wt) or CuI accelerates coupling reactions (e.g., Buchwald-Hartwig amination) at 80°C .

Troubleshooting : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) and quench unreacted reagents with aqueous NaHCO₃ .

How can researchers identify and mitigate by-product formation during purification?

Q. Advanced

- By-product profiling : LC-MS (ESI+) detects halogenated dimers (m/z 450–500) or hydrolysis products (e.g., quinazolinones) .

- Mitigation strategies :

- Optimize quenching protocols (e.g., methylamine scavenging of reactive intermediates) .

- Use preparative HPLC with C18 columns (ACN/H₂O + 0.1% TFA) to isolate the target compound .

What strategies ensure stability of (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine under varying storage conditions?

Q. Basic

- Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

- Stability assays :

How can structure-activity relationship (SAR) studies validate the biological relevance of this compound?

Q. Advanced

- Pharmacophore modeling : Map electrostatic potentials (MEPs) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

- In vitro assays :

- Measure IC₅₀ against target enzymes (e.g., EGFR kinase) using fluorescence polarization.

- Compare with analogs (e.g., 4-methoxy vs. 4-ethoxy substitutions) to assess substituent effects .

ADME profiling : Microsomal stability assays (human liver microsomes, 1 mg/mL) to predict metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.